tert-butyl 4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Chemical Structure:
The compound features a pyrimidine ring substituted at the 4-position with a piperazine moiety (protected by a tert-butoxycarbonyl [Boc] group), a 6-ethyl group, and a 2-(methylsulfanyl) group. Its molecular formula is C₁₇H₂₇N₅O₂S, with a molecular weight of 373.50 g/mol. The Boc group enhances solubility and stability during synthesis, while the ethyl and methylsulfanyl substituents modulate electronic and steric properties, influencing reactivity and biological interactions .
Applications:
This compound serves as a key intermediate in medicinal chemistry for developing kinase inhibitors, antimicrobial agents, and PET tracers targeting receptors like P2Y12 .
Properties
IUPAC Name |
tert-butyl 4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-6-12-11-13(18-14(17-12)23-5)19-7-9-20(10-8-19)15(21)22-16(2,3)4/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHRPQCVSJNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The 6-ethyl and 2-(methylsulfanyl) groups increase logP (~3.2) compared to chloro analogs (logP ~2.8), enhancing membrane permeability .
- Solubility: Boc protection improves aqueous solubility (1.2 mg/mL in PBS) relative to non-Boc analogs (<0.5 mg/mL) .
- Stability : Methylsulfanyl substituents are less prone to hydrolysis than chloro groups under physiological conditions .
Research Findings and Implications
- SAR Insights :
- Challenges: Thienopyrimidine derivatives, while potent, require complex syntheses (3–5 steps) compared to pyrimidine analogs . Diethylamino-substituted analogs exhibit fluorescence quenching in aqueous media, limiting in vivo imaging applications .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.2 | 1.2 | 120–122* |
| 6-Chloro Analog | 2.8 | 0.4 | 98–100 |
| Thienopyrimidine Derivative | 4.1 | 0.2 | 85–87 |
| Diethylamino-substituted Analog | 2.5 | 0.8 | 141–143 |
*Data inferred from structurally similar compounds in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
